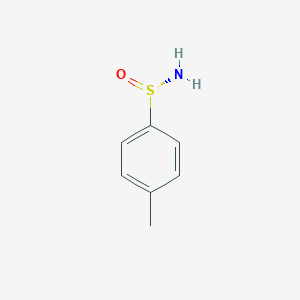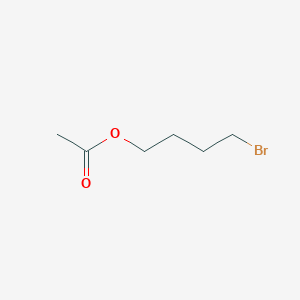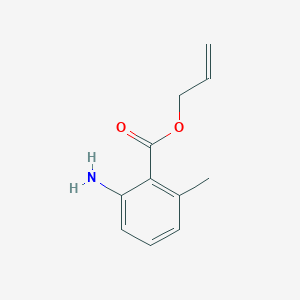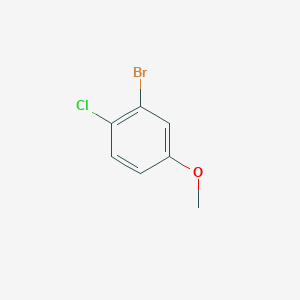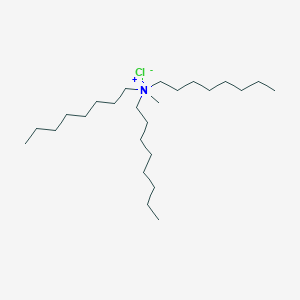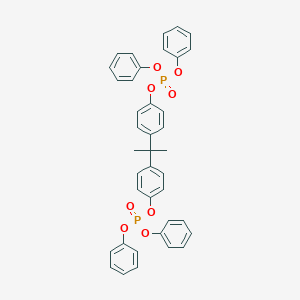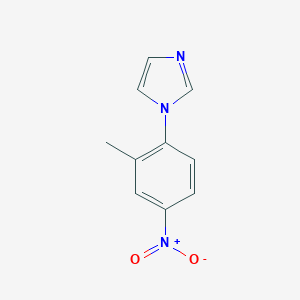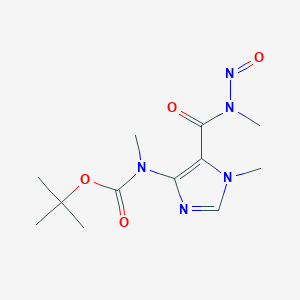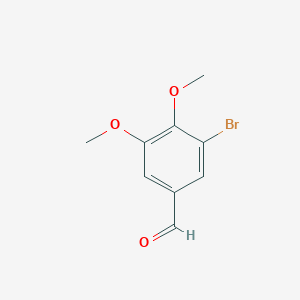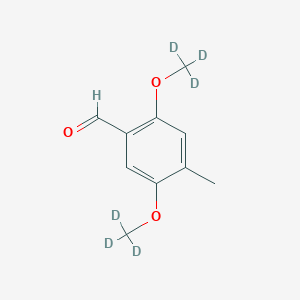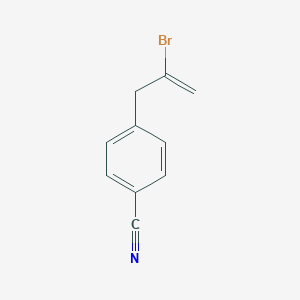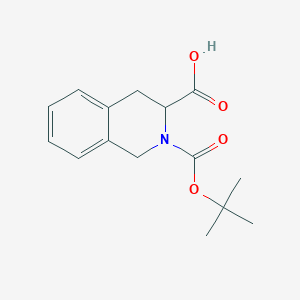
溴化亚铜(I)
描述
Copper(I) bromide, also known as cuprous bromide, is a chemical compound with the formula CuBr. This white diamagnetic solid adopts a polymeric structure similar to that of zinc sulfide. It is widely used in the synthesis of organic compounds and as a lasing medium in copper bromide lasers .
科学研究应用
Copper(I) bromide has numerous applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of β-enaminone derivatives and in the Sandmeyer reaction for preparing aryl bromides from arylamines through diazonium salts
Biology: Copper(I) bromide complexes are studied for their potential biological activities.
Medicine: Research is ongoing into the potential medicinal applications of copper(I) bromide complexes.
Industry: It is used as a lasing medium in copper bromide lasers and as a catalyst in various organic synthesis reactions
作用机制
Target of Action
Copper(I) bromide (CuBr) is a chemical compound that is widely used in the synthesis of organic compounds . It primarily targets organic molecules, particularly those involved in various chemical reactions. For instance, it has been utilized as a heterogeneous catalyst for the synthesis of β-enaminone derivatives by condensation of 1,3-diketones with various primary amines .
Mode of Action
CuBr interacts with its targets through a series of chemical reactions. It is known to react with organolithium compounds to form organocopper complexes, which are commonly used in organic synthesis for carbon-carbon bond formation . In the context of β-enaminone synthesis, CuBr facilitates the condensation of 1,3-diketones with primary amines .
Biochemical Pathways
Copper ions readily form complexes with biomolecules containing certain amino acid residues, and are involved in a wide spectrum of proteins . The biochemical pathways depict copper metabolism in normal cells and highlight its increased activity in tumor progression and angiogenesis .
Pharmacokinetics
It is known that cubr is insoluble in most solvents due to its polymeric structure . This property could potentially affect its bioavailability and distribution within the body.
Result of Action
The primary result of CuBr’s action is the synthesis of new organic compounds. For example, it has been used to efficiently synthesize β-enaminone derivatives . These derivatives have been shown to provide efficacy in a large variety of drug classes, including antibiotics, anticonvulsants, anti-inflammatory drugs, antitumor agents, and more .
Action Environment
The action of CuBr can be influenced by various environmental factors. For instance, the copper(I) ion in CuBr oxidizes easily in air . Moreover, the reaction efficiency of CuBr as a catalyst can be enhanced under certain conditions, such as ultrasound irradiation and solvent-free conditions . Therefore, the action, efficacy, and stability of CuBr can be significantly affected by its environment.
准备方法
Copper(I) bromide is commonly prepared by the reduction of cupric salts with sulfite in the presence of bromide. One typical method involves the reduction of copper(II) bromide with sulfite, yielding copper(I) bromide and hydrogen bromide:
2CuBr2+H2O+SO32−→2CuBr+SO42−+2HBr
This compound is insoluble in most solvents due to its polymeric structure, which features four-coordinated, tetrahedral copper centers interconnected by bromide ligands .
化学反应分析
Copper(I) bromide undergoes various types of chemical reactions, including:
Oxidation: Copper(I) bromide can be oxidized to copper(II) bromide.
Reduction: It can be reduced back to elemental copper.
Substitution: In the Sandmeyer reaction, copper(I) bromide is used to convert diazonium salts into the corresponding aryl bromides.
Common reagents and conditions used in these reactions include dimethyl sulfide, triphenylphosphine, and various Lewis bases. Major products formed from these reactions include aryl bromides and copper complexes .
相似化合物的比较
Copper(I) bromide can be compared with other copper(I) halides such as copper(I) chloride and copper(I) iodide. While all these compounds share similar polymeric structures and coordination geometries, copper(I) bromide is unique in its applications:
Copper(I) chloride: Used in similar organic synthesis reactions but has different solubility and reactivity properties.
Copper(I) iodide: Also used in organic synthesis but has distinct luminescence properties compared to copper(I) bromide.
属性
IUPAC Name |
copper(1+);bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.Cu/h1H;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNDPYCGAZPOFS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu+].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrCu | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-70-4 | |
| Record name | Copper bromide (CuBr) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CUPROUS BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8V209A5G0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of copper(I) bromide?
A1: Copper(I) bromide has the molecular formula CuBr and a molecular weight of 143.45 g/mol.
Q2: What are some spectroscopic techniques used to characterize copper(I) bromide?
A2: Researchers utilize various spectroscopic techniques to characterize copper(I) bromide, including:* Infrared (IR) Spectroscopy: Identifies functional groups and bonding characteristics within the compound. []* Raman Spectroscopy: Provides complementary information to IR, particularly useful for studying lattice vibrations and metal-ligand bonds. []* Nuclear Quadrupole Resonance (NQR) Spectroscopy: Probes the electronic environment around quadrupolar nuclei (e.g., 63Cu, 81Br) providing insights into bonding and molecular symmetry. []
Q3: How does the presence of other halides influence copper(I) bromide's solubility?
A3: Studies show that the solubility of copper(I) bromide is influenced by the presence of other halide ions. For instance, its solubility increases in the presence of aqueous solutions containing hydrobromic acid (HBr), potassium bromide (KBr), or magnesium bromide (MgBr2). []
Q4: What is the significance of copper(I) bromide in organic synthesis?
A4: Copper(I) bromide is a valuable catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds. []
Q5: Can you provide specific examples of copper(I) bromide-catalyzed reactions?
A5: Certainly, here are some examples:* Atom Transfer Radical Polymerization (ATRP): CuBr plays a crucial role in ATRP, enabling controlled polymer chain growth and the synthesis of well-defined polymers with targeted molecular weights and architectures. [, , , , ]* Coupling Reactions: CuBr catalyzes coupling reactions between Grignard reagents and various electrophiles, providing a synthetic route to diverse organic molecules. [, ]* Sandmeyer-type Reactions: CuBr facilitates the conversion of aryl diazonium salts to aryl bromides, showcasing its utility in halogenation reactions. []
Q6: What is the role of ligands in copper(I) bromide-catalyzed reactions?
A6: Ligands significantly impact the activity and selectivity of copper(I) bromide catalysts by influencing the electronic and steric environment around the copper center. [, , ]
Q7: How is computational chemistry applied in understanding copper(I) bromide chemistry?
A7: Computational chemistry, particularly density functional theory (DFT) calculations, provides insights into:* Electronic Structure: Understanding the electronic properties of copper(I) bromide complexes, including bonding characteristics and oxidation states. []* Reaction Mechanisms: Elucidating reaction pathways and identifying key intermediates in copper(I) bromide-catalyzed reactions.
Q8: How do structural modifications of ligands affect the catalytic activity of copper(I) bromide complexes?
A8: Altering ligand structure, such as adjusting the denticity, steric bulk, or electronic properties, directly impacts the catalytic activity of copper(I) bromide complexes. This influence arises from changes in the coordination geometry, electron density at the copper center, and steric interactions with substrates. [, , ]
Q9: How does the stability of copper(I) bromide vary?
A9: While copper(I) bromide is generally stable under inert conditions, it can undergo oxidation to copper(II) species in the presence of air and moisture. []
Q10: What strategies are employed to enhance copper(I) bromide's stability?
A10: Researchers often utilize the following methods to improve stability:* Inert Atmosphere Handling: Storage and reactions are often conducted under a nitrogen or argon atmosphere to minimize exposure to oxygen and moisture. []* Ligand Protection: Coordinating ligands, such as dimethyl sulfide (DMS), can stabilize copper(I) bromide by forming stable complexes. []
Q11: What analytical techniques are used to monitor copper(I) bromide-catalyzed reactions?
A11: Common techniques include:* Gas Chromatography (GC): Analyzing volatile reaction products and monitoring reaction progress. * Nuclear Magnetic Resonance (NMR) Spectroscopy: Identifying and characterizing reaction intermediates and products. []* Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Monitoring changes in functional groups during reactions. []
Q12: Are there alternative emitters for blue-colored flames in pyrotechnics besides copper(I) bromide?
A12: Yes, while copper(I) bromide is a viable emitter for blue flames in pyrotechnic compositions, copper(I) chloride (CuCl) serves as an alternative. [] The choice between the two often depends on factors such as desired flame color purity, burn rate, and overall performance of the pyrotechnic composition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



